molecular formula C20H22ClN3O5S B2517293 4-chloro-N-(4-(dimethylamino)benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide CAS No. 577964-42-2

4-chloro-N-(4-(dimethylamino)benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide

Cat. No. B2517293
CAS RN: 577964-42-2
M. Wt: 451.92
InChI Key: MKLDOTZRIMEAHO-UHFFFAOYSA-N
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Description

The compound "4-chloro-N-(4-(dimethylamino)benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide" is a chemically complex molecule that appears to be related to a family of compounds with various substituents on the benzamide moiety. These compounds have been studied for their diverse chemical properties and biological activities, including anticonvulsant properties and potential antitumor activities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including alkylation, nitro group reduction, and acid-amine coupling . For example, the synthesis of alkoxy benzamide derivatives involves halo phenol coupling and subsequent reactions to introduce various substituents . Similarly, the synthesis of 4-nitro-N-phenylbenzamides involves a series of reactions to introduce the nitro and phenyl groups . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods and X-ray diffraction . For instance, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was determined, revealing the presence of pi-pi conjugation and hydrogen bonding interactions . These structural features are important for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Compounds in this family exhibit a range of chemical reactivities. For example, N-chloro-N-methoxy-4-nitrobenzamide can selectively form different products depending on the reaction conditions . The reactivity of the nitro group is also a key feature, as seen in the reduction chemistry of nitrobenzamide derivatives, which can lead to the formation of amino or hydroxylamine derivatives . These reactions are relevant for understanding the potential metabolism and mode of action of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect properties such as solubility, melting point, and reactivity . For example, the introduction of a chloro substituent can impact the electron density and reactivity of the benzamide core . The nitro group is particularly important for the electron-affinic properties, which can influence the cytotoxicity under hypoxic conditions .

Scientific Research Applications

Reductive Chemistry and Cytotoxicity

Research has explored the reductive chemistry of hypoxia-selective cytotoxins, including compounds structurally related to 4-chloro-N-(4-(dimethylamino)benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide. These studies reveal the selective toxicity for hypoxic cells due to enzymatic reduction processes. For example, the study by Palmer et al. (1995) elucidates the reduction chemistry of such compounds, facilitating further investigations into the toxic products generated, especially within hypoxic tumor cells (Palmer et al., 1995).

Electrochemical Behaviors and Determinations

Investigations into the electrochemical behaviors of benzoxazole compounds, which share similar functional groups with the compound , have been conducted. These studies, such as the one by Zeybek et al. (2009), provide insights into the electrochemical reduction processes and quantitative determinations of these compounds, highlighting their potential applications in analytical chemistry (Zeybek et al., 2009).

Crystal Engineering with Hydrogen Bonds and Halogen Bonds

The structural aspects of compounds containing nitrobenzamide functionalities, including their interaction via hydrogen and halogen bonds, are crucial for crystal engineering applications. Research by Saha et al. (2005) into the complexes formed by similar compounds demonstrates the potential for designing new materials through molecular interactions (Saha et al., 2005).

Synthesis and Biological Activities

The synthesis and evaluation of biological activities of derivatives containing similar structural moieties to 4-chloro-N-(4-(dimethylamino)benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide are important for identifying potential therapeutic agents. Studies like that of Bhalodiya et al. (2021) explore the synthesis of alkoxy benzamide derivatives, assessing their anti-tuberculosis activity and providing a foundation for the development of new drugs (Bhalodiya et al., 2021).

properties

IUPAC Name

4-chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O5S/c1-22(2)16-6-3-14(4-7-16)12-23(17-9-10-30(28,29)13-17)20(25)15-5-8-18(21)19(11-15)24(26)27/h3-8,11,17H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLDOTZRIMEAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-(dimethylamino)benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide

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